Siponimod fumarate Siponimod fumarate Siponimod, also known as BAF-312, is a a potent and orally selective S1P Receptor Modulator with EC50 value of 0.39nM for S1P1 receptors and 0.98nM for S1P5 receptors, respectively. Development of sphingosine-1-phosphate receptor 1 (S1P1) modulators to dampen inflammation and its sequelae is becoming increasingly promising for treating medical conditions characterized by significant immunopathology.
Brand Name: Vulcanchem
CAS No.: 1234627-85-0
VCID: VC0543235
InChI: InChI=1S/2C29H35F3N2O3.C4H4O4/c2*1-3-21-14-23(10-11-24(21)15-34-16-25(17-34)28(35)36)19(2)33-37-18-20-9-12-26(22-7-5-4-6-8-22)27(13-20)29(30,31)32;5-3(6)1-2-4(7)8/h2*9-14,22,25H,3-8,15-18H2,1-2H3,(H,35,36);1-2H,(H,5,6)(H,7,8)/b2*33-19+;2-1+
SMILES: O=C(C1CN(CC2=CC=C(/C(C)=N/OCC3=CC=C(C4CCCCC4)C(C(F)(F)F)=C3)C=C2CC)C1)O.O=C(C5CN(CC6=CC=C(/C(C)=N/OCC7=CC=C(C8CCCCC8)C(C(F)(F)F)=C7)C=C6CC)C5)O.O=C(O)/C=C/C(O)=O
Molecular Formula: C62H74F6N4O10
Molecular Weight: 1149.2824

Siponimod fumarate

CAS No.: 1234627-85-0

Inhibitors

VCID: VC0543235

Molecular Formula: C62H74F6N4O10

Molecular Weight: 1149.2824

Purity: >98% (or refer to the Certificate of Analysis)

Siponimod fumarate - 1234627-85-0

CAS No. 1234627-85-0
Product Name Siponimod fumarate
Molecular Formula C62H74F6N4O10
Molecular Weight 1149.2824
IUPAC Name (E)-1-(4-(1-(((4-cyclohexyl-3-(trifluoromethyl)benzyl)oxy)imino)ethyl)-2-ethylbenzyl)azetidine-3-carboxylic acid compound with fumaric acid (2:1)
Standard InChI InChI=1S/2C29H35F3N2O3.C4H4O4/c2*1-3-21-14-23(10-11-24(21)15-34-16-25(17-34)28(35)36)19(2)33-37-18-20-9-12-26(22-7-5-4-6-8-22)27(13-20)29(30,31)32;5-3(6)1-2-4(7)8/h2*9-14,22,25H,3-8,15-18H2,1-2H3,(H,35,36);1-2H,(H,5,6)(H,7,8)/b2*33-19+;2-1+
Standard InChIKey JNLIKIBISICTMS-PEJBKAKVSA-N
SMILES O=C(C1CN(CC2=CC=C(/C(C)=N/OCC3=CC=C(C4CCCCC4)C(C(F)(F)F)=C3)C=C2CC)C1)O.O=C(C5CN(CC6=CC=C(/C(C)=N/OCC7=CC=C(C8CCCCC8)C(C(F)(F)F)=C7)C=C6CC)C5)O.O=C(O)/C=C/C(O)=O
Appearance Solid powder
Description Siponimod, also known as BAF-312, is a a potent and orally selective S1P Receptor Modulator with EC50 value of 0.39nM for S1P1 receptors and 0.98nM for S1P5 receptors, respectively. Development of sphingosine-1-phosphate receptor 1 (S1P1) modulators to dampen inflammation and its sequelae is becoming increasingly promising for treating medical conditions characterized by significant immunopathology.
Purity >98% (or refer to the Certificate of Analysis)
Shelf Life >3 years if stored properly
Solubility Soluble in DMSO
Storage Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
Synonyms BAF-312; BAF 312; BAF312; NVP-BAF-312; NVP-BAF 312; NVP-BAF312; NVP-BAF312-AEA; NVP-BAF312-NX; WHO 9491; WHO-9491; WHO9491; Siponimod fumarate; Siponimod; Mayzent.
Reference 1: Ward LA, Lee DS, Sharma A, Wang A, Naouar I, Ma XI, Pikor N, Nuesslein-Hildesheim B, Ramaglia V, Gommerman JL. Siponimod therapy implicates Th17 cells in a preclinical model of subpial cortical injury. JCI Insight. 2019 Dec 10. pii: 132522. doi: 10.1172/jci.insight.132522. [Epub ahead of print] PubMed PMID: 31821174.
2: Liu M, Obeng AO. Siponimod and CYP2C9 Allele Prevalence Among Blacks. J Clin Pharmacol. 2019 Nov 7. doi: 10.1002/jcph.1546. [Epub ahead of print] PubMed PMID: 31701536.
3: Goodman AD, Anadani N, Gerwitz L. Siponimod in the treatment of multiple sclerosis. Expert Opin Investig Drugs. 2019 Dec;28(12):1051-1057. doi: 10.1080/13543784.2019.1676725. Epub 2019 Nov 3. PubMed PMID: 31603362.
4: Bobinger T, Manaenko A, Burkardt P, Beuscher V, Sprügel MI, Roeder SS, Bäuerle T, Seyler L, Nagel AM, Linker RA, Engelhorn T, Dörfler A, Horsten SV, Schwab S, Huttner HB. Siponimod (BAF-312) Attenuates Perihemorrhagic Edema And Improves Survival in Experimental Intracerebral Hemorrhage. Stroke. 2019 Nov;50(11):3246-3254. doi: 10.1161/STROKEAHA.119.027134. Epub 2019 Sep 27. PubMed PMID: 31558140.
5: Song Y, Lao Y, Liang F, Li J, Jia B, Wang Z, Hui X, Lu Z, Zhou B, Luo W, Song B. Efficacy and safety of siponimod for multiple sclerosis: Protocol for a systematic review and meta-analysis. Medicine (Baltimore). 2019 Aug;98(34):e15415. doi: 10.1097/MD.0000000000015415. PubMed PMID: 31441835; PubMed Central PMCID: PMC6716697.
6: Gardin A, Shakeri-Nejad K, Feller A, Huth F, Neelakantham S, Dumitras S. Siponimod pharmacokinetics, safety, and tolerability in combination with the potent CYP3A4 inhibitor itraconazole in healthy subjects with different CYP2C9 genotypes. Eur J Clin Pharmacol. 2019 Nov;75(11):1565-1574. doi: 10.1007/s00228-019-02729-7. Epub 2019 Aug 7. PubMed PMID: 31392364.
7: Hundehege P, Cerina M, Eichler S, Thomas C, Herrmann AM, Göbel K, Müntefering T, Fernandez-Orth J, Bock S, Narayanan V, Budde T, Speckmann EJ, Wiendl H, Schubart A, Ruck T, Meuth SG. The next-generation sphingosine-1 receptor modulator BAF312 (siponimod) improves cortical network functionality in focal autoimmune encephalomyelitis. Neural Regen Res. 2019 Nov;14(11):1950-1960. doi: 10.4103/1673-5374.259622. PubMed PMID: 31290453; PubMed Central PMCID: PMC6676873.
8: Drugs and Lactation Database (LactMed) [Internet]. Bethesda (MD): National Library of Medicine (US); 2006-. Available from http://www.ncbi.nlm.nih.gov/books/NBK543165/ PubMed PMID: 31260231.
9: Huth F, Gardin A, Umehara K, He H. Prediction of the Impact of Cytochrome P450 2C9 Genotypes on the Drug-Drug Interaction Potential of Siponimod With Physiologically-Based Pharmacokinetic Modeling: A Comprehensive Approach for Drug Label Recommendations. Clin Pharmacol Ther. 2019 Nov;106(5):1113-1124. doi: 10.1002/cpt.1547. Epub 2019 Aug 11. PubMed PMID: 31199498; PubMed Central PMCID: PMC6851657.
10: Siponimod (Mayzent)--a new drug for multiple sclerosis. Med Lett Drugs Ther. 2019 May 6;61(1571):70-72. PubMed PMID: 31169805.
11: Al-Salama ZT. Siponimod: First Global Approval. Drugs. 2019 Jun;79(9):1009-1015. doi: 10.1007/s40265-019-01140-x. PubMed PMID: 31144287.
12: Vogelgesang A, Domanska G, Ruhnau J, Dressel A, Kirsch M, Schulze J. Siponimod (BAF312) Treatment Reduces Brain Infiltration but Not Lesion Volume in Middle-Aged Mice in Experimental Stroke. Stroke. 2019 May;50(5):1224-1231. doi: 10.1161/STROKEAHA.118.023667. PubMed PMID: 31009359.
13: Behrangi N, Fischbach F, Kipp M. Mechanism of Siponimod: Anti-Inflammatory and Neuroprotective Mode of Action. Cells. 2019 Jan 7;8(1). pii: E24. doi: 10.3390/cells8010024. Review. PubMed PMID: 30621015; PubMed Central PMCID: PMC6356776.
14: Dumitrescu L, Constantinescu CS, Tanasescu R. Siponimod for the treatment of secondary progressive multiple sclerosis. Expert Opin Pharmacother. 2019 Feb;20(2):143-150. doi: 10.1080/14656566.2018.1551363. Epub 2018 Dec 5. Review. PubMed PMID: 30517042.
15: Gardin A, Gray C, Neelakantham S, Huth F, Davidson AM, Dumitras S, Legangneux E, Shakeri-Nejad K. Siponimod pharmacokinetics, safety, and tolerability in combination with rifampin, a CYP2C9/3A4 inducer, in healthy subjects. Eur J Clin Pharmacol. 2018 Dec;74(12):1593-1604. doi: 10.1007/s00228-018-2533-2. Epub 2018 Aug 13. PubMed PMID: 30105453.
16: Gardin A, Ufer M, Legangneux E, Rossato G, Jin Y, Su Z, Pal P, Li W, Shakeri-Nejad K. Effect of Fluconazole Coadministration and CYP2C9 Genetic Polymorphism on Siponimod Pharmacokinetics in Healthy Subjects. Clin Pharmacokinet. 2019 Mar;58(3):349-361. doi: 10.1007/s40262-018-0700-3. PubMed PMID: 30088221; PubMed Central PMCID: PMC6373376.
17: McGinley M, Fox RJ. Prospects of siponimod in secondary progressive multiple sclerosis. Ther Adv Neurol Disord. 2018 Jul 17;11:1756286418788013. doi: 10.1177/1756286418788013. eCollection 2018. PubMed PMID: 30038666; PubMed Central PMCID: PMC6050809.
18: Glaenzel U, Jin Y, Nufer R, Li W, Schroer K, Adam-Stitah S, Peter van Marle S, Legangneux E, Borell H, James AD, Meissner A, Camenisch G, Gardin A. Metabolism and Disposition of Siponimod, a Novel Selective S1P(1)/S1P(5) Agonist, in Healthy Volunteers and In Vitro Identification of Human Cytochrome P450 Enzymes Involved in Its Oxidative Metabolism. Drug Metab Dispos. 2018 Jul;46(7):1001-1013. doi: 10.1124/dmd.117.079574. Epub 2018 May 7. PubMed PMID: 29735753.
19: Kappos L, Bar-Or A, Cree BAC, Fox RJ, Giovannoni G, Gold R, Vermersch P, Arnold DL, Arnould S, Scherz T, Wolf C, Wallström E, Dahlke F; EXPAND Clinical Investigators. Siponimod versus placebo in secondary progressive multiple sclerosis (EXPAND): a double-blind, randomised, phase 3 study. Lancet. 2018 Mar 31;391(10127):1263-1273. doi: 10.1016/S0140-6736(18)30475-6. Epub 2018 Mar 23. Erratum in: Lancet. 2018 Nov 17;392(10160):2170. PubMed PMID: 29576505.
20: Pognan F, Mahl JA, Papoutsi M, Ledieu D, Raccuglia M, Theil D, Voytek SB, Devine PJ, Kubek-Luck K, Claudio N, Cordier A, Heier A, Kolly C, Hartmann A, Chibout SD, Bouchard P, Trendelenburg C. Induction of hemangiosarcoma in mice after chronic treatment with S1P-modulator siponimod and its lack of relevance to rat and human. Arch Toxicol. 2018 May;92(5):1877-1891. doi: 10.1007/s00204-018-2189-9. Epub 2018 Mar 19. PubMed PMID: 29556671; PubMed Central PMCID: PMC5962627.
Last Modified Aug 20 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator